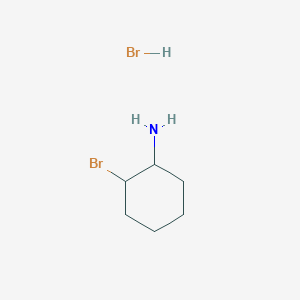
2-Bromocyclohexan-1-amine hydrobromide
Overview
Description
2-Bromocyclohexan-1-amine hydrobromide is a chemical compound with the molecular formula C6H13Br2N. It is a brominated amine derivative of cyclohexane and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromocyclohexan-1-amine hydrobromide typically involves the bromination of cyclohexanone followed by amination. One common method includes the bromination of cyclohexanone in an aqueous or aqueous-organic medium using a brominating agent such as bromine or a mixture of a halogenate salt and hydrogen bromide . The resulting 2-bromo-cyclohexanone is then hydrolyzed with an alkaline compound at a pH above 7.5 and at a temperature of up to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of electrochemical bromination methods can also be employed to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Bromocyclohexan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Addition Reactions: It can react with alkenes in the presence of hydrobromic acid to form alkyl bromides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.
Elimination Reactions: Strong bases such as sodium ethoxide are used.
Addition Reactions: Hydrobromic acid is commonly used.
Major Products Formed
Substitution: Formation of N-alkylated amines.
Elimination: Formation of alkenes.
Addition: Formation of alkyl bromides.
Scientific Research Applications
2-Bromocyclohexan-1-amine hydrobromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and bromination reactions.
Biology: In studies involving the modification of biomolecules.
Medicine: Potential use in pharmaceutical research for the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromocyclohexan-1-amine hydrobromide involves its interaction with molecular targets through nucleophilic substitution and addition reactions. The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives. Additionally, it can form carbocations during addition reactions with alkenes, which are then attacked by nucleophiles to form new products .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A similar amine derivative of cyclohexane without the bromine atom.
2-Chlorocyclohexan-1-amine: A chlorinated analog of 2-Bromocyclohexan-1-amine hydrobromide.
2-Iodocyclohexan-1-amine: An iodinated analog of this compound.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chlorinated and iodinated analogs. The bromine atom makes it more reactive in nucleophilic substitution and addition reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-bromocyclohexan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRFSRLWUIONFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


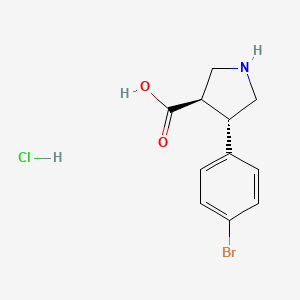
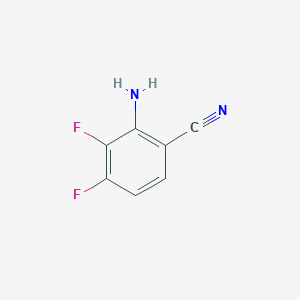
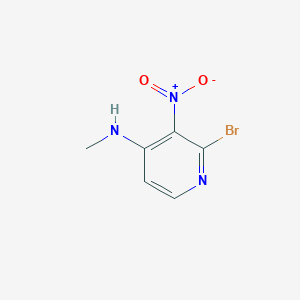
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)
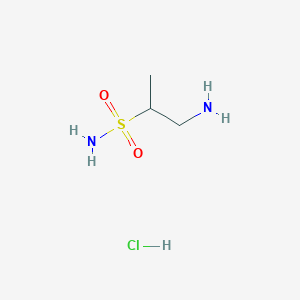

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)
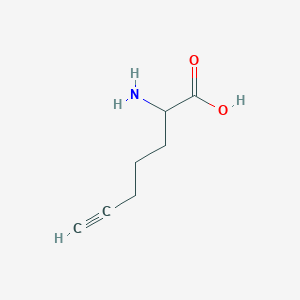
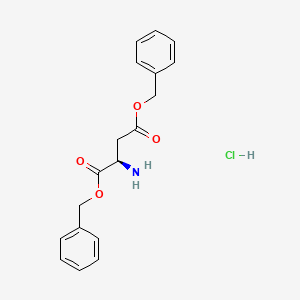

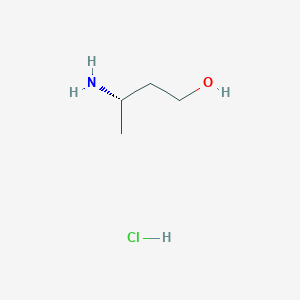
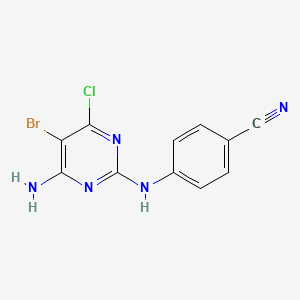
![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)

